molecular formula C13H16O5 B13957644 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate CAS No. 63444-69-9

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate

Cat. No.: B13957644
CAS No.: 63444-69-9
M. Wt: 252.26 g/mol
InChI Key: AYFWDDWKCJBEHC-UHFFFAOYSA-N
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Description

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is an organic compound that features a dioxolane ring fused with a phenyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate typically involves the reaction of phenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate exerts its effects involves interactions with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is unique due to the presence of both a phenyl group and a dioxolane ring, which confer distinct chemical and physical properties. These structural features make it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

63444-69-9

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-hydroxyethyl 2-(2-phenyl-1,3-dioxolan-2-yl)acetate

InChI

InChI=1S/C13H16O5/c14-6-7-16-12(15)10-13(17-8-9-18-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2

InChI Key

AYFWDDWKCJBEHC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC(=O)OCCO)C2=CC=CC=C2

Origin of Product

United States

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